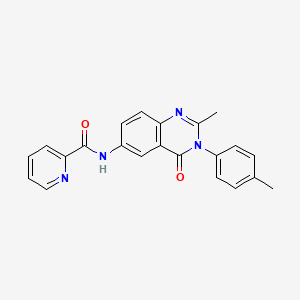

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide

Description

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide is a synthetic small molecule featuring a dihydroquinazolinone core substituted with a p-tolyl group at position 3 and a picolinamide moiety at position 4. The dihydroquinazolinone scaffold is a heterocyclic system known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . This compound’s synthesis likely follows methods analogous to related structures, such as condensation reactions in ethanol or DMF, followed by recrystallization .

Properties

IUPAC Name |

N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2/c1-14-6-9-17(10-7-14)26-15(2)24-19-11-8-16(13-18(19)22(26)28)25-21(27)20-5-3-4-12-23-20/h3-13H,1-2H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYUFCKKLQRJDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=N4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the picolinamide group. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce dihydroquinazolinone compounds.

Scientific Research Applications

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide can be contextualized against related compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations :

Core Structure Diversity: The dihydroquinazolinone core in the target compound contrasts with thiazolidinone (12a), dihydroquinoxaline (), and anthraquinone (10a) backbones.

Substituent Effects: The p-tolyl group is a common lipophilic substituent in all listed compounds, but its pairing with picolinamide in the target compound distinguishes it from analogs like 12a (indolinone substituent) or 10a (sulfonamide group). Picolinamide’s pyridine nitrogen may enhance binding to metal ions or polar residues in enzyme active sites .

Synthetic Routes: The target compound’s synthesis likely mirrors methods for 12a and 10a, involving ethanol/DMF reflux and recrystallization . However, the piperazinyl linker in ’s compound suggests additional steps for introducing nitrogenous spacers .

Thiazolidinones like 12a show anticancer effects, whereas sulfonamide-containing analogs (10a) target inflammatory pathways .

Biological Activity

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinazolinone core with a p-tolyl substituent and a picolinamide moiety. The unique structural characteristics contribute to its potential biological effects. The molecular formula is , with a molecular weight of 298.35 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 298.35 g/mol |

| CAS Number | 1105236-40-5 |

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The presence of the picolinamide group may enhance this activity by facilitating interactions with microbial targets. Preliminary studies suggest that this compound demonstrates efficacy against various bacterial strains, though empirical data is still required for comprehensive validation.

Anticancer Potential

Quinazolinones have been recognized for their potential anticancer properties. This compound may inhibit tumor growth by modulating pathways involved in cell proliferation and apoptosis. In vitro studies are needed to confirm its effectiveness against specific cancer cell lines.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, interacting with specific targets such as kinases or proteases. This mechanism can lead to the modulation of various biochemical pathways, potentially offering therapeutic benefits in diseases characterized by aberrant enzyme activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the quinazolinone core through cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones. Subsequent steps introduce the p-tolyl group and the picolinamide moiety using amide bond formation techniques.

General Synthetic Route:

- Formation of Quinazolinone Core : Cyclization of anthranilic acid with a suitable aldehyde.

- Substitution Reaction : Introduction of the p-tolyl substituent via electrophilic aromatic substitution.

- Amidation : Coupling with picolinic acid or its derivatives using coupling agents like EDCI or DCC.

Case Studies and Research Findings

Several studies have investigated the biological activities of quinazolinone derivatives similar to this compound:

- Antimicrobial Efficacy : A study demonstrated that related quinazolinones exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance activity.

- Anticancer Activity : Research on analogous compounds indicated that certain quinazolinones could induce apoptosis in cancer cells through caspase activation, highlighting the potential of this class for cancer therapy.

- Enzyme Interaction : Investigations into enzyme inhibition revealed that some quinazolinone derivatives can effectively inhibit kinase activity, which is crucial for developing targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.